Cas no 5296-62-8 (3-(ethylsulfanyl)prop-1-ene)
3-(ethylsulfanyl)prop-1-ene Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenyl ethyl sulfide
- Allylethylsulfide
- Allyl ethyl sulphide
- 3-Ethylthio-1-propene
- 3-ethylsulfanylprop-1-ene
- 3-ethylsulfanyl-propene
- 4-thia-1-hexene
- Aethyl-allyl-sulfid
- ethyl-allyl sulfide
- 3-(ethylsulfanyl)prop-1-ene
- Allyl ethyl sulfide
- NOJXPGXFDASWEI-UHFFFAOYSA-N
- DTXSID10201001
- AKOS006228795
- SCHEMBL576607
- 5296-62-8
- MFCD00026979
- ALPHA-FLUOROCINNAMICACID
- CH2=CHCH2SC2H5
- EN300-1842242
- FT-0613374
- 1-Propene-1-one, 3-(ethylthio)-
- allyl(ethyl)sulfane
- DB-052225
-
- MDL: MFCD00026979
- Inchi: 1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3
- InChI Key: NOJXPGXFDASWEI-UHFFFAOYSA-N
- SMILES: S(CC=C)CC
- BRN: 1736876
Computed Properties
- Exact Mass: 102.05000
- Monoisotopic Mass: 102.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 32.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.3A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
Experimental Properties
- Color/Form: Not determined
- Density: 0,878 g/cm3
- Boiling Point: 115-116°C
- Flash Point: 115-116°C
- Refractive Index: 1.4680
- PSA: 25.30000
- LogP: 1.92550
- Solubility: Not determined
3-(ethylsulfanyl)prop-1-ene Security Information
- Hazardous Material transportation number:UN 1993
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16-S23-S26-S36
- Safety Term:S16;S23;S26;S36
- Packing Group:III
- Risk Phrases:R11; R36/37/38
- HazardClass:3
- PackingGroup:III
3-(ethylsulfanyl)prop-1-ene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(ethylsulfanyl)prop-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB179576-1 g |
Allyl ethyl sulfide, 97%; . |
5296-62-8 | 97% | 1g |
€54.60 | 2023-06-23 | |
| abcr | AB179576-5 g |
Allyl ethyl sulfide, 97%; . |
5296-62-8 | 97% | 5g |
€94.90 | 2023-06-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12847-1g |
Allyl ethyl sulfide, 97% |
5296-62-8 | 97% | 1g |
¥721.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12847-5g |
Allyl ethyl sulfide, 97% |
5296-62-8 | 97% | 5g |
¥3256.00 | 2023-03-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-278682-1 g |
Allyl ethyl sulfide, |
5296-62-8 | 1g |
¥436.00 | 2023-07-11 | ||
| Enamine | EN300-1842242-0.05g |
3-(ethylsulfanyl)prop-1-ene |
5296-62-8 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1842242-0.1g |
3-(ethylsulfanyl)prop-1-ene |
5296-62-8 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1842242-0.25g |
3-(ethylsulfanyl)prop-1-ene |
5296-62-8 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1842242-0.5g |
3-(ethylsulfanyl)prop-1-ene |
5296-62-8 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1842242-1.0g |
3-(ethylsulfanyl)prop-1-ene |
5296-62-8 | 1g |
$1299.0 | 2023-06-03 |
3-(ethylsulfanyl)prop-1-ene Related Literature
-
1. An electron spin resonance study of 1-alkylthioallyl, 3-alkylthiopropynyl, and alkylthioalkyl radicals: an examination of spin delocalization by alkylthio groupsDavid Griller,Derek C. Nonhebel,John C. Walton J. Chem. Soc. Perkin Trans. 2 1984 1817
Additional information on 3-(ethylsulfanyl)prop-1-ene
3-(ethylsulfanyl)prop-1-ene (CAS No. 5296-62-8): An Overview of Its Properties, Applications, and Recent Research
3-(ethylsulfanyl)prop-1-ene, also known by its CAS number 5296-62-8, is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique molecular structure, which includes an ethylsulfanyl group attached to a propene backbone. The combination of these functional groups imparts distinct chemical properties that make it valuable in various research and industrial settings.
The molecular formula of 3-(ethylsulfanyl)prop-1-ene is C5H10S, and its molecular weight is approximately 102.19 g/mol. The compound is a colorless liquid at room temperature and has a characteristic sulfur-like odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but it has limited solubility in water. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In the field of organic synthesis, 3-(ethylsulfanyl)prop-1-ene serves as a valuable building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the double bond and the sulfanyl group. For instance, the double bond can undergo addition reactions with various electrophiles, such as hydrogen halides, halogens, and organometallic reagents. The sulfanyl group can participate in nucleophilic substitution reactions, making it useful for the introduction of sulfur-containing functionalities into target molecules.
Recent research has highlighted the potential applications of 3-(ethylsulfanyl)prop-1-ene in the development of new materials and pharmaceuticals. One notable area of interest is its use in the synthesis of sulfur-containing polymers. These polymers exhibit unique properties such as high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for applications in coatings, adhesives, and electronic materials.
In the pharmaceutical industry, 3-(ethylsulfanyl)prop-1-ene has been explored as an intermediate in the synthesis of bioactive compounds. Sulfur-containing compounds are known to have diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have synthesized several derivatives of 3-(ethylsulfanyl)prop-1-ene and evaluated their biological activities. Some of these derivatives have shown promising results in preliminary studies, suggesting potential therapeutic applications.
The environmental impact of 3-(ethylsulfanyl)prop-1-ene is another area of active research. While the compound itself is not considered highly toxic or environmentally hazardous under normal conditions, its production and use must be managed carefully to minimize any potential risks. Studies have been conducted to assess the biodegradability and ecotoxicity of this compound and its derivatives. These studies aim to ensure that the use of 3-(ethylsulfanyl)prop-1-ene in industrial processes is sustainable and environmentally friendly.
In conclusion, 3-(ethylsulfanyl)prop-1-ene (CAS No. 5296-62-8) is a multifaceted compound with significant potential in various fields. Its unique chemical properties make it a valuable reagent in organic synthesis, while its applications in materials science and pharmaceutical research continue to expand. Ongoing research efforts are expected to uncover new uses and improve our understanding of this versatile compound.
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